molecular formula C10H10BrNO B1486825 8-Methylquinolin-5-ol hydrobromide CAS No. 1803585-87-6

8-Methylquinolin-5-ol hydrobromide

Cat. No. B1486825
M. Wt: 240.1 g/mol
InChI Key: SETGSUXYIHLXOA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 8-Methylquinolin-5-ol hydrobromide is 1S/C10H9NO.BrH/c1-7-4-5-9 (12)8-3-2-6-11-10 (7)8;/h2-6,12H,1H3;1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.

Scientific Research Applications

Synthesis and Characterization

8-Methylquinolin-5-ol hydrobromide derivatives are synthesized for various applications, demonstrating the chemical versatility of these compounds. For instance, novel ligands and their metal complexes, derived from 8-hydroxyquinolines, have been synthesized and characterized for their potential in antimicrobial activity. These compounds were investigated through physicochemical analysis, thermogravimetric analysis, and spectroscopic techniques, showcasing their relevance in developing new antimicrobial agents (Patel & Patel, 2017).

Anti-Corrosion Applications

8-Methylquinolin-5-ol hydrobromide derivatives have been studied for their anti-corrosion properties. Research has demonstrated that these compounds, specifically methylquinolin-8-ol derivatives, can significantly inhibit corrosion in metals like carbon steel when exposed to corrosive environments. These findings are based on a combination of electrochemical techniques and theoretical analyses, including density functional theory (DFT) and molecular dynamics (MD) simulations, highlighting the potential of these compounds in corrosion prevention (Rouifi et al., 2020).

Antimicrobial Activity

The antimicrobial potential of 8-Methylquinolin-5-ol hydrobromide derivatives has been explored in various studies. These compounds have shown effectiveness against a range of microbial strains, including bacteria and fungi, suggesting their application in developing new antimicrobial agents. For instance, derivatives have been evaluated for their activity against foodborne bacteria, indicating their potential use as natural preservatives in food products (Kim et al., 2014).

Pharmacological Research

In pharmacological research, derivatives of 8-Methylquinolin-5-ol hydrobromide have been synthesized and evaluated for various biological activities, including anti-anxiety and anti-depressant effects. Studies employing behavioral tests have been conducted to assess these effects, suggesting the potential therapeutic applications of these compounds in treating neurological disorders (Lakhrissi et al., 2020).

Safety And Hazards

The safety information available indicates that 8-Methylquinolin-5-ol hydrobromide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . As such, appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

8-methylquinolin-5-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO.BrH/c1-7-4-5-9(12)8-3-2-6-11-10(7)8;/h2-6,12H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETGSUXYIHLXOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)O)C=CC=N2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methylquinolin-5-ol hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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